molecular formula C7H3Br2ClN2 B170361 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole CAS No. 142356-67-0

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

Cat. No.: B170361
CAS No.: 142356-67-0
M. Wt: 310.37 g/mol
InChI Key: ZKYRZYZWRSJKNP-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is an organic compound with the molecular formula C7H3Br2ClN2. It belongs to the class of benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 2-chlorobenzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the bromination and chlorination reactions efficiently. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzimidazole derivatives, while oxidation reactions can produce benzimidazole oxides .

Scientific Research Applications

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dibromo-1H-benzimidazole
  • 2-Chloro-1H-benzimidazole
  • 5,6-Dichloro-1H-benzimidazole

Uniqueness

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is unique due to the presence of both bromine and chlorine atoms on the benzimidazole ring. This combination of halogens imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5,6-dibromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRZYZWRSJKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332850
Record name 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-67-0
Record name 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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